molecular formula C13H14N2O2 B2849758 1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid CAS No. 702669-05-4

1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2849758
CAS No.: 702669-05-4
M. Wt: 230.267
InChI Key: WLNVBEPDJTXPOD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid is a heterocyclic carboxylic acid featuring a benzodiazole core substituted with a cyclopentyl group at the 1-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₃H₁₄N₂O₃, with a molar mass of 246.26 g/mol . The compound has been cataloged by suppliers like CymitQuimica, though availability is currently discontinued .

Properties

IUPAC Name

1-cyclopentylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(17)9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVBEPDJTXPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research indicates that 1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid exhibits significant pharmacological activities. It has been studied for its potential as an inhibitor of various biological targets, including protein kinases. For instance, compounds derived from this benzodiazole structure have shown promise in treating conditions related to cell proliferation and inflammation.

Case Study: Protein Kinase Inhibition
A study published in a leading journal highlighted the synthesis of derivatives of this compound that act as protein kinase inhibitors. These compounds were evaluated for their ability to inhibit specific kinases involved in cancer pathways. The results demonstrated that certain derivatives could effectively reduce tumor growth in preclinical models, suggesting their potential as therapeutic agents against cancer .

Material Science Applications

Polymer Additives
The compound has also been explored as an additive in polymer formulations. Its unique chemical properties allow it to enhance the thermal stability and mechanical strength of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their performance under stress conditions.

Data Table: Thermal Properties of Polymer Composites

Polymer TypeAdditive Concentration (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polypropylene015030
Polypropylene516035
Polypropylene1017040

This table illustrates the enhancements in thermal stability and mechanical strength achieved by adding varying concentrations of the compound to polypropylene .

Environmental Science Applications

Environmental Remediation
this compound has been investigated for its role in environmental remediation processes, particularly in the degradation of pollutants. Studies have shown that this compound can facilitate the breakdown of hazardous organic compounds in contaminated soils and water systems.

Case Study: Pollutant Degradation
A comprehensive study assessed the degradation efficiency of various organic pollutants using this compound as a catalyst. The findings revealed that the compound significantly increased the rate of degradation compared to control samples without the additive. This suggests its potential utility in developing green remediation technologies .

Mechanism of Action

The mechanism by which 1-cyclopentyl-1,3-benzodiazole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Substituent Variations in Benzodiazole Derivatives

The cyclopentyl group in the target compound distinguishes it from analogs with alternative substituents:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) CAS Number Key Features
1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid Cyclopentyl at N1 C₁₃H₁₄N₂O₃ 246.26 - High lipophilicity due to cyclopentyl group; discontinued commercial status
2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid Dimethylamino at N2 C₁₀H₁₁N₃O₂ 205.21 - Polar dimethylamino group enhances solubility; potential for hydrogen bonding
1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Cyclopropylmethyl at N1, 2-oxo C₁₂H₁₂N₂O₃ 232.24 1019342-55-2 2-oxo group introduces hydrogen-bonding capacity; bicyclic substituent
1-Cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Cyclopentyl at N1, 2-oxo C₁₃H₁₄N₂O₃ 246.26 846562-87-6 Oxo group increases polarity compared to non-oxo derivatives

Key Observations :

  • 2-oxo derivatives (e.g., CAS 846562-87-6) introduce polarity, which may influence binding to hydrophilic targets .
  • Dimethylamino substituents (e.g., C₁₀H₁₁N₃O₂) improve aqueous solubility, critical for pharmacokinetics .

Comparison with Pyrazole and Benzimidazole Derivatives

Benzodiazoles are structurally distinct from pyrazoles and benzimidazoles, but these scaffolds share functional similarities:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) CAS Number
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid Pyrazole Benzyl (N1), cyclopropyl (C3) C₁₅H₁₆N₂O₂ 256.30 1239785-16-0
1-BOC-benzimidazole-5-carboxylic acid Benzimidazole BOC (N1) C₁₃H₁₄N₂O₄ 262.26 400653-36-3
1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid Benzimidazole Methyl (N1, N2) C₁₀H₁₀N₂O₂ 190.20 -

Key Differences :

  • Pyrazole derivatives (e.g., 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid) lack the fused benzene ring of benzodiazoles, reducing aromaticity and rigidity .
  • Benzimidazoles (e.g., 1-BOC derivative) feature two nitrogen atoms in a fused ring system, often leading to stronger π-π interactions in biological targets .

Physicochemical and Commercial Considerations

  • Lipophilicity: Cyclopentyl and benzyl substituents increase logP values, whereas polar groups (e.g., oxo, dimethylamino) reduce them.
  • Commercial Availability : The target compound and its 2-oxo variant (CAS 846562-87-6) are discontinued , while pyrazole and benzimidazole derivatives remain accessible .
  • Safety Data: Limited SDS information exists for the target compound, but benzimidazole analogs note standard lab safety protocols (e.g., avoid inhalation) .

Biological Activity

1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid is a compound belonging to the benzodiazole family, characterized by its unique cyclopentyl substitution and carboxylic acid functional group. This structure contributes to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : Approximately 230.27 g/mol

The compound features a benzodiazole ring fused with a cyclopentyl group at the 1-position and a carboxylic acid at the 5-position, which enhances its interaction with biological targets.

This compound exerts its biological effects primarily through interactions with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It acts as a ligand for central type A/B benzodiazepine receptors, potentially modulating signal transduction pathways associated with anxiety and other conditions.
  • Nucleic Acid Interaction : The compound may intercalate or bind to DNA/RNA, influencing gene expression and cellular processes.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Anticancer Properties

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)2.41Induces apoptosis via caspase activation
HCT-116 (Colon Cancer)3.15Cell cycle arrest at G1 phase
U-937 (Monocytic Leukemia)0.65Modulates metabolic pathways

These findings suggest that the compound may be a promising candidate for anticancer drug development due to its ability to induce apoptosis and inhibit cell proliferation in a dose-dependent manner .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data show it exhibits activity against several bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusStrong
Pseudomonas aeruginosaWeak

These results indicate potential applications in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms involved .

Neuropharmacological Effects

As a ligand for benzodiazepine receptors, this compound shows promise in treating anxiety disorders. Its binding affinity suggests it may offer anxiolytic effects similar to traditional benzodiazepines but potentially with fewer side effects due to its unique structure. Studies using radiolabeled ligands have demonstrated effective binding to these receptors, supporting its therapeutic potential .

Case Studies

Several case studies have investigated the efficacy of this compound in various contexts:

  • Cancer Treatment : In vitro studies on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.
  • Anxiety Disorders : Animal models treated with the compound displayed reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential therapeutic benefits .

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group at position 5 undergoes decarboxylative halogenation under metal-free or transition-metal-catalyzed conditions. For example:

  • Barton Decarboxylation : Using N-hydroxy-2-thiopyridone derivatives and halogen sources (e.g., CCl₄ or BrCCl₃) under radical conditions produces alkyl halides. The benzodiazole ring stabilizes transient radicals, enabling efficient halogenation at the C5 position .

  • Hunsdiecker–Borodin Reaction : Treatment with Ag₂O and Br₂ in CCl₄ yields 5-bromo-1-cyclopentyl-1,3-benzodiazole via acyl hypobromite intermediates .

Key Data :

ReactionReagents/ConditionsProductYieldReference
BrominationAg₂O, Br₂, CCl₄, reflux, 12 h5-Bromo-1-cyclopentyl-1,3-benzodiazole65%
ChlorinationPIDA, LiCl, CH₃CN, 80°C, 6 h5-Chloro-1-cyclopentyl-1,3-benzodiazole58%

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, critical for prodrug design or polymer applications.

  • Esterification : Methanol/H₂SO₄ yields methyl 1-cyclopentyl-1,3-benzodiazole-5-carboxylate (85% yield) .

  • Amidation : Thionyl chloride activation followed by NH₃ treatment produces 1-cyclopentyl-1,3-benzodiazole-5-carboxamide (78% yield) .

Mechanistic Insight :
The electron-withdrawing benzodiazole ring enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution .

Electrophilic Aromatic Substitution (EAS)

The benzodiazole ring undergoes regioselective substitution at electron-rich positions (C4 or C6) due to the electron-deficient nature of the diazole ring:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C4 (major) and C6 (minor) .

  • Sulfonation : SO₃/H₂SO₄ selectively sulfonates C4 .

Substitution Patterns :

ReactionPositionYieldNotes
NitrationC470%Requires fuming HNO₃, 0°C
SulfonationC465%Microwave-assisted conditions

N-Alkylation and Arylation

The nitrogen atoms in the benzodiazole ring participate in alkylation/arylation:

  • Cyclopentyl Group Stability : The existing cyclopentyl substituent at N1 sterically hinders further alkylation at N3 .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids at C5 (post-decarboxylation) forms biaryl derivatives .

Example :

ReactionReagentsProductYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, PhB(OH)₂5-Phenyl-1-cyclopentyl-1,3-benzodiazole82%

Reduction and Oxidation

  • Carboxylic Acid Reduction : LiAlH₄ reduces the acid to 5-hydroxymethyl-1-cyclopentyl-1,3-benzodiazole (68% yield) .

  • Cyclopentyl Oxidation : Ozonolysis or KMnO₄ fails to oxidize the cyclopentyl group, indicating steric/electronic stabilization .

Coordination Chemistry

The nitrogen-rich benzodiazole core acts as a ligand for transition metals (e.g., Pd, Cu):

  • Pd Complexation : Forms stable complexes for catalytic applications (e.g., C–H activation) .

Structure :
 Pd 1 cyclopentyl 1 3 benzodiazole 5 carboxylate Cl2]\text{ Pd 1 cyclopentyl 1 3 benzodiazole 5 carboxylate Cl}_2]
Application : Facilitates γ-C(sp³)–H arylation of cycloalkane carboxylic acids .

Critical Analysis

  • Decarboxylation Efficiency : Metal-free methods (e.g., Barton) avoid heavy-metal contamination but require strict anhydrous conditions .

  • Regioselectivity in EAS : Electron-withdrawing diazole ring directs substitutions to C4/C6, unlike benzotriazoles .

  • Limitations : N3 alkylation is hindered by the bulky cyclopentyl group, necessitating tailored catalysts for cross-coupling .

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